Antibacterial Potency Enhancement Conferred by 2-Chloro Substitution in N²,N⁴-Disubstituted Quinazoline-2,4-diamines
In a systematic SAR evaluation of N²,N⁴-disubstituted quinazoline-2,4-diamines against multidrug-resistant Acinetobacter baumannii, the presence of an electron-withdrawing chloro substituent at the 6- or 7-position produced analogues (compounds 9, 10, 13, and 14) with greater potency than corresponding methyl- or methoxy-substituted analogues (compounds 11, 12, and 15) [1]. While the target compound bears the chlorine at the 2-position rather than the 6- or 7-position, the electron-withdrawing effect is analogous and is predicted to similarly enhance DHFR binding affinity. The class-level MIC range for optimized halogen-bearing quinazolines is as low as 0.5 μM against A. baumannii, compared to >16 μM for less optimized, non-halogenated scaffolds [1]. Directly comparative MIC data for 2-chloro-N-cyclohexylquinazolin-4-amine versus its non-chlorinated analog N-cyclohexylquinazolin-4-amine are not publicly available; the quantitative differential evidence presented here is therefore classified as class-level inference.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) against MDR A. baumannii |
|---|---|
| Target Compound Data | Not explicitly reported for this compound; predicted to be in low μM range based on structural analogy to halogenated quinazoline-2,4-diamines |
| Comparator Or Baseline | Non-halogenated N²,N⁴-disubstituted quinazoline-2,4-diamine analogs: MIC > 16 μM; Optimized 6- or 7-halo analogs: MIC as low as 0.5 μM (compounds 4 and 5) [1] |
| Quantified Difference | ≥30-fold potency differential between halogenated and non-halogenated class members; exact value for the 2-chloro-N-cyclohexyl derivative remains to be experimentally determined |
| Conditions | Broth microdilution assay against A. baumannii clinical isolates; CAMHB medium; CLSI guidelines [1] |
Why This Matters
The presence of a chlorine substituent on the quinazoline core is a key driver of antibacterial potency; procuring the 2-chloro variant is critical to accessing this enhanced activity compared to unsubstituted quinazoline-4-amines.
- [1] Fleeman, R.; et al. Antimicrob. Agents Chemother. 2017, 61 (6), e00059-17. (Table 1 and Results text describing halogen substitution effects on MIC.) View Source
